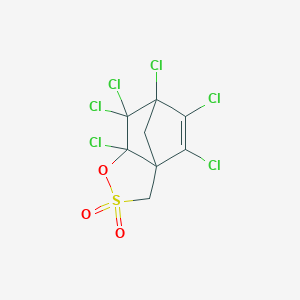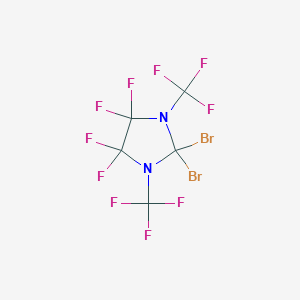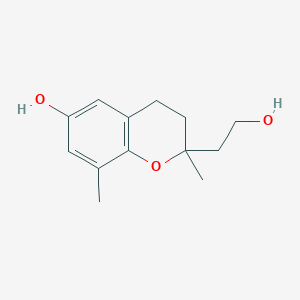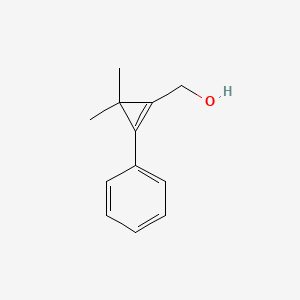
4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione is a complex organochlorine compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione typically involves multiple steps, including chlorination and cyclization reactions. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution reactions could produce various substituted analogs.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure can provide insights into reaction mechanisms and molecular interactions.
Biology
In biological research, organochlorine compounds are often studied for their potential effects on living organisms. This compound could be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, compounds with similar structures have been explored for their potential therapeutic properties. This compound might be evaluated for its pharmacological activities, including antimicrobial or anticancer effects.
Industry
In industry, organochlorine compounds are used in various applications, such as pesticides, solvents, and materials. This compound could be explored for its potential use in these areas, depending on its chemical properties and safety profile.
作用機序
The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular players.
類似化合物との比較
Similar Compounds
Similar compounds might include other organochlorine compounds with related structures, such as:
- Hexachlorocyclohexane
- Dieldrin
- Endrin
Uniqueness
What sets 4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione apart from these similar compounds could be its specific chemical structure, reactivity, and potential applications. Comparative studies can highlight its unique properties and advantages over other compounds.
特性
| 91054-41-0 | |
分子式 |
C8H4Cl6O3S |
分子量 |
392.9 g/mol |
IUPAC名 |
5,6,6,7,8,9-hexachloro-4-oxa-3λ6-thiatricyclo[5.2.1.01,5]dec-8-ene 3,3-dioxide |
InChI |
InChI=1S/C8H4Cl6O3S/c9-3-4(10)6(11)1-5(3)2-18(15,16)17-8(5,14)7(6,12)13/h1-2H2 |
InChIキー |
GMWIEZMTZYUETA-UHFFFAOYSA-N |
正規SMILES |
C1C23CS(=O)(=O)OC2(C(C1(C(=C3Cl)Cl)Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)




![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)




